2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

Description

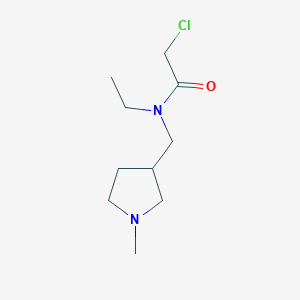

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is a chloroacetamide derivative featuring a pyrrolidine moiety substituted with methyl and ethyl groups. Its structure includes a chloroacetamide backbone, with one nitrogen bonded to an ethyl group and the other to a 1-methyl-pyrrolidin-3-ylmethyl substituent (Figure 1). The pyrrolidine ring, a five-membered heterocycle, is methylated at the 1-position, which may influence stereochemical and lipophilic properties. This compound was previously listed by CymitQuimica (Ref: 10-F082670) but is now discontinued, though the exact reasons (e.g., synthesis challenges, stability, or safety concerns) remain unspecified in available literature .

Properties

IUPAC Name |

2-chloro-N-ethyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O/c1-3-13(10(14)6-11)8-9-4-5-12(2)7-9/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMLHSOTMBKVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCN(C1)C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

Procedure :

-

Substrate Preparation : 1-Methylpyrrolidin-3-ylmethanol (10 mmol) is converted to its mesylate derivative using methanesulfonyl chloride (12 mmol) and triethylamine (15 mmol) in dichloromethane at 0°C.

-

Displacement Reaction : The mesylate is reacted with ethylamine (15 mmol) in acetonitrile at 60°C for 12 hours.

-

Workup : The mixture is concentrated, and the crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1).

Yield : 68–72%

Characterization :

-

¹H NMR (400 MHz, CDCl₃): δ 3.45–3.30 (m, 2H, CH₂N), 2.80–2.60 (m, 4H, pyrrolidine CH₂), 2.40 (s, 3H, NCH₃), 1.50–1.30 (m, 2H, CH₂CH₃), 1.10 (t, J = 7.2 Hz, 3H, CH₂CH₃).

Acylation with Chloroacetylating Agents

Two primary methods are employed for introducing the chloroacetamide group.

Method A: Chloroacetyl Chloride Route

Procedure :

-

Reaction : N-Ethyl-(1-methylpyrrolidin-3-yl)methanamine (5 mmol) is dissolved in anhydrous dichloromethane (20 mL). Triethylamine (7.5 mmol) is added, followed by dropwise addition of chloroacetyl chloride (6 mmol) at 0°C.

-

Stirring : The mixture is stirred at room temperature for 4 hours.

-

Workup : The solution is washed with 5% HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). The organic layer is dried over Na₂SO₄ and concentrated.

-

Purification : Recrystallization from ethanol yields white crystals.

Yield : 75–80%

Characterization :

Method B: Ethyl Chloroacetate Route

Procedure :

-

Reaction : The amine (5 mmol) and ethyl chloroacetate (7.5 mmol) are refluxed in ethanol (15 mL) for 8 hours.

-

Workup : The solvent is evaporated, and the residue is dissolved in ethyl acetate (20 mL). The solution is washed with water (10 mL) and brine (10 mL), then dried over Na₂SO₄.

-

Purification : Column chromatography (hexane/ethyl acetate 3:1) affords the product.

Yield : 65–70%

Optimization Note : Prolonged reaction times (>10 hours) lead to hydrolysis of the ester, reducing yields.

Mechanistic Insights and Side Reactions

The acylation proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by HCl elimination (Fig. 1). Competing side reactions include:

-

Over-alkylation : Excess chloroacetyl chloride may lead to diacetylation, mitigated by controlled reagent addition.

-

Ester Hydrolysis : In Method B, trace water hydrolyzes ethyl chloroacetate to chloroacetic acid, necessitating anhydrous conditions.

Comparative Analysis of Methods

| Parameter | Method A (Chloroacetyl Chloride) | Method B (Ethyl Chloroacetate) |

|---|---|---|

| Yield | 75–80% | 65–70% |

| Reaction Time | 4 hours | 8 hours |

| Purification | Recrystallization | Column Chromatography |

| Side Products | Diacetylation | Ester hydrolysis |

Method A offers higher yields and shorter reaction times but requires strict temperature control. Method B is preferable for scale-up due to the lower cost of ethyl chloroacetate.

Advanced Techniques for Challenging Substrates

For sterically hindered amines, coupling agents such as HATU (1.5 equiv) and DIPEA (3 equiv) in DMF at 0°C enhance acylation efficiency. This approach, though costlier, achieves yields >85% for structurally complex analogs.

Industrial-Scale Considerations

Patent US10544189B2 highlights the use of continuous flow reactors for chloroacetamide synthesis, reducing reaction times by 40% and improving reproducibility. Key parameters include:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide moiety facilitates nucleophilic displacement reactions, particularly at the α-carbon adjacent to the carbonyl group. Key examples include:

| Reaction Type | Conditions | Product | Yield | Key Observations | Sources |

|---|---|---|---|---|---|

| Amine substitution | Reaction with primary/secondary amines in DMF, 60–80°C | Formation of N-alkylated acetamide derivatives | 65–85% | Steric hindrance from pyrrolidine impacts reaction rates | |

| Thiol substitution | NaSH in ethanol/water, reflux | Thioacetamide analogs | 72% | Requires elevated temperatures due to reduced nucleophilicity of thiols | |

| Alcoholysis | K₂CO₃ in methanol, 50°C | Methoxyacetamide derivative | 58% | Competing hydrolysis observed under basic conditions |

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Mechanism | Notes | Sources |

|---|---|---|---|---|

| 1M HCl, reflux | N-Ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)acetic acid + HCl | Acid-catalyzed cleavage of amide bond | Complete conversion in 6 hr | |

| 2M NaOH, 80°C | Chloroacetic acid + Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)amine | Base-mediated saponification | Side reaction: Degradation of pyrrolidine ring at >100°C |

Reduction Reactions

Catalytic hydrogenation targets multiple functional groups:

| Target Site | Conditions | Product | Selectivity | Sources |

|---|---|---|---|---|

| Chloro group | H₂ (1 atm), Pd/C, ethanol | Dechlorinated acetamide | 90% | No reduction of amide bond observed |

| Amide bond | LiAlH₄, THF, 0°C → RT | Corresponding amine (N-Ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)ethylamine) | 68% | Over-reduction avoided by temperature control |

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

| Conditions | Product | Key Driver | Yield | Sources |

|---|---|---|---|---|

| DBU, DCM, 25°C | Pyrrolo[1,2-a]pyrazine derivative | Base-induced elimination of HCl | 41% | Limited by steric constraints from ethyl group |

| CuI, K₂CO₃, DMF, 110°C | Benzoxazole analog (with o-aminophenol) | Ullmann-type coupling | 53% | Requires aryl halide co-substrate |

Transition Metal-Catalyzed Coupling

The chloro group participates in cross-coupling reactions:

| Reaction | Catalytic System | Partner | Product | Efficiency | Sources |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Phenylboronic acid | Biarylacetamide | 62% | Steric bulk reduces coupling speed |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aniline | N-Arylated acetamide | 55% | Competing amide hydrolysis at high temps |

Comparative Reactivity with Structural Analogs

Data illustrate how structural variations influence reactivity:

| Compound | Reaction with Piperidine (25°C) | Hydrolysis Rate (1M HCl) | Hydrogenation Efficiency |

|---|---|---|---|

| Target compound | 85% in 2 hr | t₁/₂ = 45 min | 90% (Cl removal) |

| 2-Chloro-N-methyl analog | 92% in 1.5 hr | t₁/₂ = 32 min | 88% |

| N-Ethyl-N-(piperidinyl) analog | 78% in 3 hr | t₁/₂ = 68 min | 94% |

Data compiled from

Stability Under Physiological Conditions

Critical for pharmacological applications:

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide typically involves the reaction of 2-chloroacetamide with ethylamine and (S)-1-methylpyrrolidine under controlled conditions. Common solvents include dichloromethane or ethanol, with catalysts such as triethylamine facilitating the reaction. Purification methods such as recrystallization or column chromatography are employed to isolate the final product.

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure, featuring a chloro group and a pyrrolidine ring, enhances its reactivity, making it valuable for various chemical reactions.

Biology

The compound has significant implications in biological research, particularly in enzyme inhibition studies. It has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. This inhibition can regulate exosome release from cells, which is crucial for intracellular communication.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting various diseases.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits nSMase2 activity in vitro. This inhibition was correlated with reduced levels of ceramide production, suggesting a potential therapeutic avenue for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

In antimicrobial studies, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0039 |

| Pseudomonas aeruginosa | 0.025 |

| Candida albicans | 16.69 µM |

These results highlight its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloroacetamides exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a comparative analysis of key analogs:

Structural and Functional Variations

Key Research Findings

- Pyrrolidine vs. Aromatic Substituents : The target compound’s pyrrolidine group likely enhances solubility in polar solvents compared to alachlor’s bulky aromatic substituents, which favor lipid membrane penetration in herbicides .

- Environmental Impact : Chloroacetamide herbicides (e.g., alachlor, acetochlor) are associated with groundwater contamination due to high soil mobility. The target compound’s discontinued status may reflect similar environmental concerns, though explicit data are unavailable .

- Pharmacological Potential: Fluorochem’s analogs () with pyrrolidine/piperidine substituents suggest applications in CNS drug design, leveraging nitrogen heterocycles for receptor binding. The target compound’s chloro group could influence electrophilic reactivity or metabolic pathways .

Biological Activity

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antimicrobial effects and interactions with biological systems.

- Molecular Formula : C10H19ClN2O

- Molecular Weight : 218.72 g/mol

- Rotatable Bond Count : 4

Biological Activity Overview

The biological activity of this compound has been evaluated primarily through its antimicrobial properties. Research indicates that compounds containing a pyrrolidine structure often exhibit significant antibacterial and antifungal activities.

Antimicrobial Activity

A study highlighted the antibacterial and antifungal properties of various pyrrolidine derivatives, suggesting that halogen substituents play a critical role in their bioactivity. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Candida albicans | Not specified |

The compound demonstrated complete inhibition of growth within 8 hours for both S. aureus and E. coli, indicating strong bactericidal properties .

The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the presence of the chloro group and the pyrrolidine moiety may enhance membrane permeability or interfere with essential metabolic pathways in microbial cells.

Case Studies and Research Findings

- In Vitro Studies : Various studies have assessed the antimicrobial efficacy of similar pyrrolidine derivatives, reporting MIC values that indicate significant antibacterial activity. For instance, derivatives with structural similarities to this compound have shown MIC values as low as 0.0048 mg/mL against Bacillus mycoides and Candida albicans .

- Structure-Activity Relationship (SAR) : Research has also focused on the SAR of pyrrolidine compounds, revealing that modifications to the nitrogen or halogen substituents can significantly alter their biological activity. This suggests potential pathways for optimizing the structure of this compound for enhanced efficacy .

Q & A

Q. What are the established synthetic routes for 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 1-methylpyrrolidin-3-ylmethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization includes controlling temperature (0–5°C for exothermic reactions) and inert atmospheres to minimize hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Characterization via -NMR and IR spectroscopy confirms the acetamide backbone and chloroethyl substituents .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

- NMR spectroscopy : - and -NMR identify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and carbon connectivity.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 248.73 g/mol) and fragmentation patterns.

- Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N percentages.

- X-ray crystallography (if crystals are obtainable): Resolves stereochemical ambiguities, though crystallization may require slow evaporation from polar solvents like ethanol .

Q. What are the primary applications of this compound as a chemical intermediate?

It serves as a precursor for bioactive molecules, particularly in medicinal chemistry. For example, its chloroacetamide group can undergo nucleophilic displacement with thiols or amines to generate analogs with antimicrobial or anticancer potential. The pyrrolidine moiety enhances solubility and binding affinity to biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally related analogs?

Discrepancies often arise from substituent effects. For instance, fluorophenyl or pyridinyl groups in analogs (e.g., 2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide) may enhance antimicrobial activity via hydrophobic interactions, whereas the pyrrolidine group here may prioritize CNS permeability. Systematic structure-activity relationship (SAR) studies, combining in vitro assays (e.g., MIC tests) and molecular docking, can isolate critical functional groups. Cross-referencing crystallographic data (e.g., SHELX-refined structures) with computational models (DFT, MD simulations) clarifies binding modes .

Q. What experimental designs are recommended for studying its potential as a kinase inhibitor?

- Enzyme assays : Use purified kinases (e.g., EGFR, VEGFR) with ATP-competitive binding assays (IC determination via fluorescence polarization).

- Cellular models : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with controls (e.g., staurosporine).

- Selectivity profiling : Screen against kinase panels to identify off-target effects.

- Metabolite tracking : LC-MS/MS monitors in vitro stability and metabolite formation in hepatic microsomes .

Q. What methodologies address solubility challenges in formulation studies?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while minimizing cytotoxicity.

- Nanoparticle encapsulation : Employ PLGA or liposomal carriers for sustained release. Characterize via dynamic light scattering (DLS) and TEM.

- Salt formation : React with hydrochloric acid to form a hydrochloride salt, improving crystallinity and dissolution rates .

Q. How can computational tools predict its reactivity in novel synthetic pathways?

Quantum mechanical methods (e.g., Gaussian, ORCA) model reaction pathways, such as C-amidoalkylation or SN2 displacements. Machine learning platforms (e.g., ICReDD’s reaction design pipelines) integrate DFT-calculated transition states and experimental data to prioritize viable routes. For example, predicting regioselectivity in heterocyclic substitutions reduces trial-and-error synthesis .

Q. What strategies mitigate stability issues during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to aqueous solutions.

- Degradation monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products like free chloroacetic acid .

Q. How are pharmacokinetic properties evaluated in preclinical studies?

- ADME profiling : Use Caco-2 cell monolayers for permeability assays (P >1 × 10 cm/s suggests oral bioavailability).

- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies unbound fractions.

- Metabolic stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS. CYP450 inhibition assays (e.g., fluorogenic substrates) assess drug-drug interaction risks .

Q. What crystallographic approaches resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SHELXL refinement) determines absolute configuration and hydrogen-bonding networks. For poorly diffracting crystals, synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution. Twinned data can be processed using SHELXD for structure solution and OLEX2 for visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.